molecular formula C18H23P B184252 Bis(2,4,6-trimethylphenyl)phosphine CAS No. 1732-66-7

Bis(2,4,6-trimethylphenyl)phosphine

Cat. No. B184252
CAS RN: 1732-66-7
M. Wt: 270.3 g/mol
InChI Key: NBXSLXZWWHEDPI-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is a chemical compound with the molecular formula C18H23P . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylphenyl)phosphine is characterized by a tetracoordinate geometry . The compound exhibits a twist of the mesityl rings, which is intermediate in magnitude when compared to diphenylphosphine oxide (relatively unhindered) and bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (extremely congested) .


Chemical Reactions Analysis

Bis(2,4,6-trimethylphenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Bis(2,4,6-trimethylphenyl)phosphine is a solid substance with a melting point of 95-100°C . Its molecular weight is 270.35 .

Scientific Research Applications

  • Influencing Molecular Structure : The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide was studied to understand how steric congestion influences molecular structures. It was found that the aryl substituents adopt an intermediate configuration, illustrating the steric effects on secondary phosphine oxides (Veinot et al., 2017).

  • In Synthesis of Organophosphorus Compounds : Bis(trimethylsiloxy)phosphine is used in various addition reactions to unsaturated synthons, leading to promising types of organophosphorus compounds, indicating the broader utility of related phosphines in synthetic organic chemistry (Prishchenko et al., 2003).

  • Catalysis and Ligand Behavior : It's involved in catalytic behavior and thermal stability of ruthenium olefin metathesis catalysts. Sterically demanding carbene ligands, including bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, when used with phosphine ligands, have shown improved catalytic properties and thermal stability (Huang et al., 1999).

  • Phosphinylation Agent : Bis(allyloxy)(diisopropylamino)phosphine is a phosphinylating agent employed for effective phosphorylation of hydroxy functions. This showcases its utility in chemical transformations and synthesis (Bannwarth & Küng, 1989).

  • In Phosphorus Heterocycle Formation : Bis(trimethylsilyl)phosphines react with di-acid chlorides to afford cyclic carboxylic monophosphides with phosphorus-containing rings, indicating its role in forming new classes of phosphorus heterocycles (Barron et al., 1987).

  • In Asymmetric Synthesis : It's used in palladium-catalyzed enantioselective addition to benzoquinones, providing high yield and enantioselectivity, which is important in the synthesis of phosphines and their derivatives with high enantiomeric purity (Huang et al., 2014).

  • In Synthesizing Phosphine Oxide : Bis-(2,4,6-trimethylbenzoyl)phenylphosphine oxide was synthesized from dichlorophenyl phosphine, indicating its role in creating phosphine oxide derivatives (Jian-nan, 2010).

properties

IUPAC Name

bis(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXSLXZWWHEDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404639
Record name Dimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trimethylphenyl)phosphine

CAS RN

1732-66-7
Record name Dimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AJ Veinot, K Ramgoolam, NA Giffin, JD Masuda - Molbank, 2017 - mdpi.com
The single crystal structure of bis (2, 4, 6-trimethylphenyl) phosphine oxide has been determined. All interatomic distances and angles can be considered normal. The aryl substituents …
Number of citations: 0 www.mdpi.com
S Yasui, Y Ogawa, K Shioji, S Yamazaki - Chemistry Letters, 2013 - journal.csj.jp
Steady-state photolysis of an acetonitrile solution of triarylphosphine (Ar 3 P) was carried out using a xenon lamp. The major products resulting from photolysis under deoxygenated …
Number of citations: 0 www.journal.csj.jp
S Yasui, Y Ogawa, K Shioji, M Mishima… - Bulletin of the Chemical …, 2014 - journal.csj.jp
The steady-state photolysis of triarylphosphines using a xenon lamp was carried out under various conditions. Product analysis by gas-chromatography and gas-chromatography mass …
Number of citations: 0 www.journal.csj.jp
Y Guo, N Li, J Li, X Bi, Z Gao, YN Duan… - Communications …, 2023 - nature.com
Chiral phosphorous-containing compounds are playing a more and more significant role in several different research fields. Here, we show a chiral phosphoric acid-catalyzed …
Number of citations: 0 www.nature.com
JE Kukowski, IP Smoliakova - Polyhedron, 2019 - Elsevier
Reactions of secondary phosphines HPR 1 R 2 [R 1 = R 2 = p-MeOC 6 H 4 (b), p-CF 3 C 6 H 4 (c), mesityl (Mes, d) or 1-adamantyl (Ad, e); R 1 = t-Bu, R 2 = Ph (f)] with cyclopalladated …
Number of citations: 0 www.sciencedirect.com
X Zhang, Q Wang, S Liu, W Zhang, F Hu, Y Wang - Coatings, 2021 - mdpi.com
GeO 2 /organically modified silane (ormosils) organic-inorganic composite films containing azobenzene were prepared by combining sol-gel technology and spin coating method. …
Number of citations: 0 www.mdpi.com
W Li, X Fan, X Lv, J Du, Q Liu, J Lin, Z Hu… - Materials Science and …, 2019 - Elsevier
Stimuli-responsive crosslinked micelles are attractive carriers for in vivo delivery of water-insoluble therapeutic drugs due to their excellent stability during the blood circulation and high …
Number of citations: 0 www.sciencedirect.com
H Dahn, V Van Toan… - Magnetic resonance in …, 1992 - Wiley Online Library
The 17 O NMR spectra of phosphorus‐bound oxygen atoms in secondary phosphine oxides (R 2 HPO, 1), alkyl phosphinates [RHP(O)OR′, 2 and R 2 P(O)OR′, 3], dialkyl …
CH Tien - 2018 - dalspace.library.dal.ca
Catalysis plays a key role in the industrial production of many refined goods. Catalysts derived from precious metals are especially prevalent in industry due to their high stereoselectivity…
Number of citations: 0 dalspace.library.dal.ca
K Borre - 2016 - helda.helsinki.fi
The literature part goes over the discovery of frustrated Lewis pairs, and their use in catalysis to effect hydrogenation. It spans the road from simple hydrogen activation to asymmetric …
Number of citations: 0 helda.helsinki.fi

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